Tandem Mass Spectrometric Differentiation of N-Carbamoylamino Acid Structural Isomers and Enantiomers
Using fast atom bombardment (FAB) tandem mass spectrometry (MS/MS), synthetic N-carbamoylamino acids (CAAs) as tert-butyldimethylsilyl (TBDMS) derivatives yield distinct collision-induced dissociation (CID) spectra that enable structural elucidation and differentiation of structural isomers [1]. The daughter scan spectrum of the protonated molecule provides specific cleavages involving the TBDMS carbamoyl moiety, which are diagnostic for the CAA class and allow for the identification of individual CAAs in mixtures via neutral loss scans for characteristic ions [1]. While the study does not provide a direct quantitative comparison between the (2R) and (2S) enantiomers, it establishes a robust analytical framework for confirming the identity and purity of the target compound against other N-carbamoylamino acid isomers and potential impurities.
| Evidence Dimension | Mass spectrometric fragmentation pattern differentiation |
|---|---|
| Target Compound Data | Characteristic CID spectrum for N-carbamoyl-D-norvaline TBDMS derivative (implied by class-level behavior) |
| Comparator Or Baseline | Other N-carbamoylamino acid structural isomers (e.g., N-carbamoyl-L-norvaline, N-carbamoyl-DL-norvaline) |
| Quantified Difference | Distinct daughter ion spectra; neutral loss of characteristic ions enables specific detection in mixtures |
| Conditions | FAB ionization, MS/MS on a triple quadrupole instrument, TBDMS derivatization |
Why This Matters
This method provides a verified, published analytical route for confirming the identity and purity of (2R)-2-(carbamoylamino)pentanoic acid in research and quality control settings, reducing the risk of misidentification.
- [1] Inoue, Y., et al. (1991). Fast atom bombardment tandem mass spectrometric analysis of N-carbamoylamino acids. Biological Mass Spectrometry, 20(10), 593–601. View Source
